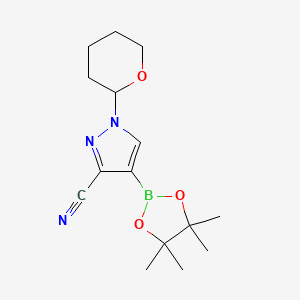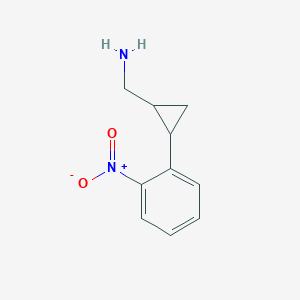
2-(Thiolan-3-yl)morpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Thiolan-3-yl)morpholine is a heterocyclic compound that features both a morpholine ring and a thiolane ring Morpholine is a six-membered ring containing both nitrogen and oxygen atoms, while thiolane is a five-membered ring containing a sulfur atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Thiolan-3-yl)morpholine typically involves the reaction of morpholine with thiolane derivatives. One common method is the nucleophilic substitution reaction where morpholine reacts with a thiolane derivative under basic conditions. The reaction can be carried out in the presence of a base such as sodium hydride or potassium carbonate, and the reaction temperature is usually maintained between 50-100°C .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. For example, the use of transition metal catalysts such as palladium or nickel can facilitate the coupling reactions between morpholine and thiolane derivatives .
Chemical Reactions Analysis
Types of Reactions
2-(Thiolan-3-yl)morpholine can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thiolane ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiolane derivatives with different oxidation states.
Substitution: The nitrogen atom in the morpholine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiolane derivatives with different oxidation states.
Substitution: Alkylated or acylated morpholine derivatives.
Scientific Research Applications
2-(Thiolan-3-yl)morpholine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound can be used in the production of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-(Thiolan-3-yl)morpholine involves its interaction with molecular targets such as enzymes and receptors. The morpholine ring can act as a hydrogen bond acceptor, while the thiolane ring can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Morpholine: A six-membered ring containing nitrogen and oxygen.
Thiolane: A five-membered ring containing sulfur.
Thiomorpholine: A compound containing both morpholine and thiolane rings.
Uniqueness
2-(Thiolan-3-yl)morpholine is unique due to the presence of both morpholine and thiolane rings in a single molecule. This dual functionality allows it to participate in a wider range of chemical reactions and interactions compared to its individual components .
Properties
Molecular Formula |
C8H15NOS |
|---|---|
Molecular Weight |
173.28 g/mol |
IUPAC Name |
2-(thiolan-3-yl)morpholine |
InChI |
InChI=1S/C8H15NOS/c1-4-11-6-7(1)8-5-9-2-3-10-8/h7-9H,1-6H2 |
InChI Key |
PWRHXVURSMNHAU-UHFFFAOYSA-N |
Canonical SMILES |
C1CSCC1C2CNCCO2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![{4-[(4-Aminobutyl)(methyl)amino]butyl}(methyl)amine](/img/structure/B13533615.png)



![3-{Bicyclo[2.2.1]heptan-2-yl}propanenitrile](/img/structure/B13533648.png)


![Dispiro[2.1.5^{5}.3^{3}]tridecan-12-ylmethanamine](/img/structure/B13533675.png)






